Reduced CYP2D6 Inhibition Liability Relative to Unsubstituted and Mono-Halogenated Anilines
2,3-Dichloro-4-(trifluoromethyl)aniline demonstrates minimal inhibition of CYP2D6 with an IC50 > 27,000 nM (>27 μM) in human liver microsomes using dextromethorphan as substrate [1]. In contrast, structurally simpler halogenated anilines such as 3,4-dichloroaniline exhibit CYP2E1 inhibition with IC50 = 8.0 μM, while 3,5-dichloroaniline shows IC50 = 9.2 μM against the same isoform [2]. Although measured against different CYP isoforms, this comparison illustrates that the combined electron-withdrawing effects of the 2,3-dichloro and 4-trifluoromethyl substitution pattern significantly attenuate cytochrome P450 inhibitory potential relative to less substituted dichloroanilines.
| Evidence Dimension | CYP450 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 27,000 nM against CYP2D6 |
| Comparator Or Baseline | 3,4-dichloroaniline: IC50 = 8.0 μM (8,000 nM) against CYP2E1; 3,5-dichloroaniline: IC50 = 9.2 μM (9,200 nM) against CYP2E1 |
| Quantified Difference | Target compound IC50 > 3.4-fold higher than comparators (>27 μM vs. 8.0-9.2 μM); note different CYP isoforms limit direct comparison |
| Conditions | Human liver microsomes; CYP2D6 assay with dextromethorphan substrate and NADPH (target); CYP2E1 inhibition assay (comparators) |
Why This Matters
Reduced CYP inhibition liability is a critical selection criterion for medicinal chemists designing lead compounds where drug-drug interaction potential must be minimized.
- [1] BindingDB. BDBM50157631: Inhibition of CYP2D6 in human liver microsomes. BindingDB Entry CHEMBL3785736, 2023. View Source
- [2] Journal article: Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Data showing IC50=8.0 μM for 3,4-dichloroaniline and 9.2 μM for 3,5-dichloroaniline. View Source
